molecular formula C8H7F2NO2 B13087988 Ethyl 2,5-difluoronicotinate

Ethyl 2,5-difluoronicotinate

Cat. No.: B13087988
M. Wt: 187.14 g/mol
InChI Key: OHBLTSBURMJXRF-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoronicotinate is a fluorinated pyridine derivative that serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Compounds within this chemical class, particularly ethyl nicotinate esters, are widely recognized for their utility as key precursors in the development of active ingredients for agrochemicals and pharmaceuticals . The incorporation of fluorine atoms into the pyridine ring can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, making it a compound of high interest in medicinal chemistry and drug discovery . As a common practice with such specialized intermediates, this product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate care, consulting the safety data sheet and following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

ethyl 2,5-difluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3

InChI Key

OHBLTSBURMJXRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)F

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,5 Difluoronicotinate

Established Synthetic Pathways to Difluoronicotinates

Traditional synthetic routes to difluoronicotinates often rely on well-established, multi-step processes that construct the molecule by sequentially introducing the required functional groups onto a pyridine (B92270) or precursor ring.

Esterification Reactions for Carboxylic Acid Precursors

A primary and straightforward method for the synthesis of Ethyl 2,5-difluoronicotinate is the direct esterification of its corresponding carboxylic acid precursor, 2,5-difluoronicotinic acid. This transformation is typically achieved through Fischer esterification, a classic acid-catalyzed reaction. masterorganicchemistry.com

In this process, 2,5-difluoronicotinic acid is reacted with an excess of ethanol (B145695), which serves as both the reactant and often as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the ethanol nucleophile. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium toward the formation of the ethyl ester, water is typically removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions include the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. nih.govcommonorganicchemistry.com Reacting 2,5-difluoronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 2,5-difluoronicotinoyl chloride. This highly reactive intermediate can then be treated with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct, to afford this compound in high yield. nih.govnih.gov

Table 1: Common Esterification Methods
MethodReagentsTypical ConditionsKey Features
Fischer EsterificationEthanol, H₂SO₄ (catalyst)Reflux in excess ethanolEquilibrium-driven; requires water removal for high yield. masterorganicchemistry.com
Acyl Chloride Formation1) SOCl₂ or (COCl)₂ 2) Ethanol, Base (e.g., Pyridine)Two-step process; often performed at room temperature or with gentle heating.High-yielding due to the high reactivity of the acyl chloride intermediate. nih.gov

Halogenation and Fluorination Strategies

The introduction of fluorine atoms onto the pyridine ring is a critical step in synthesizing the difluoronicotinate scaffold. Classical methods often involve nucleophilic aromatic substitution or diazotization reactions.

One of the most traditional methods for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . wikipedia.orgorganic-chemistry.orgyoutube.com This process would begin with a suitably substituted aminonicotinic acid, for instance, 2-amino-5-chloronicotinic acid or 5-amino-2-chloronicotinic acid. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate (B81430) salt. byjus.com Subsequent thermal or photochemical decomposition of this isolated salt liberates nitrogen gas and boron trifluoride, resulting in the formation of the aryl fluoride (B91410). organic-chemistry.orgbyjus.comscientificupdate.com This process could be applied sequentially to introduce two fluorine atoms.

Another established strategy is halogen-exchange (Halex) fluorination . This involves the nucleophilic substitution of a leaving group, typically chlorine, with a fluoride ion. For a precursor like ethyl 2,5-dichloronicotinate, treatment with a fluoride source such as potassium fluoride (KF) at high temperatures, often in a polar aprotic solvent like dimethylformamide (DMF) or with the aid of a phase-transfer catalyst, can replace the chlorine atoms with fluorine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than one at the 5-position, allowing for potential regioselectivity.

Multistep Convergent and Divergent Syntheses

The synthesis of this compound is inherently a multistep process. These syntheses can be designed in either a divergent or convergent manner.

A divergent synthesis might start from a common intermediate, such as 2,5-dichloronicotinic acid. This precursor could be selectively reduced to remove one chlorine atom, or subjected to halogen exchange to produce a chlorofluoronicotinic acid, which can then be further functionalized. google.com Alternatively, esterification of the dichlorinated acid first provides ethyl 2,5-dichloronicotinate, which then undergoes sequential halogen-exchange reactions to yield the final product.

A convergent synthesis would involve preparing fluorinated fragments separately and then combining them. For example, a fluorinated building block could be coupled with another fragment to construct the pyridine ring with the desired substitution pattern already in place. While less common for this specific molecule, such strategies are a cornerstone of modern organic synthesis for building complex heterocyclic systems.

Novel and Emerging Synthetic Approaches for this compound

Recent advances in catalysis have opened new avenues for the synthesis of fluorinated heterocycles, offering milder conditions and improved efficiency over traditional methods.

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for unique bond formations. nih.gov In the context of fluorination, chiral amine catalysts, such as imidazolidinones, can activate aldehydes toward enantioselective α-fluorination using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu While direct application to this compound is not documented, the principles could be adapted. For instance, an organocatalyst could be used to functionalize a pyridine precursor, setting a stereocenter or facilitating a key bond formation under mild conditions, which is then carried through to the final target. The promotion of C-H fluorination by pyridine N-oxyl radicals in aqueous media represents another green chemistry approach that could potentially be adapted for pyridine systems. rsc.org

Metal-Catalyzed C-F Bond Formation or Modification

Transition-metal catalysis has revolutionized the synthesis of aryl fluorides. These methods can involve the functionalization of C-H bonds or the modification of existing C-F bonds.

Palladium-catalyzed C-H fluorination has become a significant area of research. nih.govspringernature.com These methods can directly convert a C-H bond on the pyridine ring to a C-F bond. Using a palladium catalyst in a high oxidation state (Pd(IV)), often in conjunction with an electrophilic fluorinating agent like Selectfluor, allows for the direct installation of fluorine onto the aromatic core without pre-functionalization. pku.edu.cniu.edu This approach could potentially be applied to a nicotinic acid ester to introduce the fluorine atoms directly, although regioselectivity can be a challenge. nih.govnih.gov

Rhodium(III)-catalyzed reactions have been developed for the synthesis of highly substituted fluorinated pyridines. nih.govescholarship.orgnih.gov These methods often involve the C-H activation of unsaturated oximes and their subsequent annulation with alkynes to construct the pyridine ring. snnu.edu.cn By using fluorinated building blocks in this convergent approach, a difluorinated pyridine core could be assembled with the ester group or a precursor already in place.

Nickel-catalyzed reactions are particularly notable for their ability to activate strong C-F bonds. acs.org This reactivity can be harnessed for the hydrodefluorination of polyfluorinated pyridines, allowing for the selective removal of fluorine atoms. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, starting from a more heavily fluorinated pyridine, a nickel catalyst could selectively cleave specific C-F bonds to arrive at the desired 2,5-difluoro substitution pattern.

Table 2: Comparison of Synthetic Strategies
ApproachGeneral MethodAdvantagesChallenges
Established PathwaysEsterification, Balz-Schiemann, HalexWell-understood, reliable for specific precursors.Often require harsh conditions, multiple steps, and potentially hazardous intermediates. scientificupdate.com
OrganocatalysisEnamine/iminium activation, radical promotionMild conditions, potential for asymmetry, environmentally benign. princeton.eduSubstrate scope for pyridine systems may be limited; methods are still emerging.
Metal-Catalysis (Pd, Rh, Ni)C-H activation, C-F activation, cross-couplingHigh efficiency, direct functionalization, novel bond formations. nih.govnih.govacs.orgCatalyst cost, ligand sensitivity, regioselectivity control.

Table of Compounds

Compound Name
This compound
2,5-Difluoronicotinic acid
Ethanol
Sulfuric acid
Tosic acid
Thionyl chloride
Oxalyl chloride
2,5-Difluoronicotinoyl chloride
Pyridine
Triethylamine
2-Amino-5-chloronicotinic acid
5-Amino-2-chloronicotinic acid
Sodium nitrite
Fluoroboric acid
Boron trifluoride
Ethyl 2,5-dichloronicotinate
Potassium fluoride
Dimethylformamide
2,5-Dichloronicotinic acid
N-Fluorobenzenesulfonimide (NFSI)
Selectfluor

Flow Chemistry Applications in Nicotinate (B505614) Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. The synthesis of nicotinate derivatives, including those with fluorine substituents, can benefit significantly from flow-based methodologies.

One notable application of flow chemistry is in the hydrogenation of nicotinate esters. For instance, the selective partial or full hydrogenation of ethyl nicotinate has been successfully demonstrated in a trickle bed reactor. This process can achieve high throughput, demonstrating the potential for large-scale production of piperidine (B6355638) derivatives, which are common scaffolds in medicinal chemistry. While this example does not directly involve this compound, the principles and reactor technology are readily adaptable to the hydrogenation of fluorinated nicotinates.

Furthermore, enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate has been developed in continuous-flow microreactors. nih.gov This biocatalytic approach, utilizing enzymes like Novozym® 435, offers mild reaction conditions and high selectivity. nih.gov The technology could be extrapolated to the synthesis of amides derived from this compound, providing a green and efficient route to a diverse range of compounds. The use of microreactors allows for precise control over reaction parameters, leading to high yields and purity. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis of Nicotinamide Derivatives

Parameter Batch Reactor Continuous-Flow Microreactor
Reaction Time 24 hours 35 minutes
Typical Yield Lower 81.6–88.5%
Process Control Less Precise High Precision
Scalability Challenging Readily Scalable
Safety Higher Risk Enhanced Safety

*Data derived from studies on the enzymatic synthesis of nicotinamide derivatives. nih.gov *

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free or Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. One approach to synthesizing nicotinate esters is through direct esterification of nicotinic acid with an alcohol. A patented process describes the preparation of ethyl nicotinate using a solid acid catalyst in toluene. google.com While not entirely solvent-free, the use of a recyclable solid catalyst and a less hazardous solvent compared to some traditional options represents a step towards greener synthesis. google.com

Further advancements include the use of novel, greener solvents. For instance, Cyrene™, a bio-based solvent, has been shown to be an effective medium for nucleophilic aromatic substitution reactions of nicotinic esters, outperforming traditional solvents like DMF and DMSO. researchgate.net This approach allows for short reaction times and easy product purification by precipitation in water. researchgate.net

Atom Economy and Reaction Efficiency Improvements

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those that maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Improving reaction efficiency can be achieved through various means, including catalyst optimization and process intensification. The use of highly active and selective catalysts can reduce reaction times and temperatures, leading to energy savings and reduced byproduct formation.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of nicotinate esters, solid acid catalysts have been employed to facilitate the esterification of nicotinic acid, offering advantages in terms of separation and reuse. google.com

More recently, innovative catalysts are being explored for ester synthesis. For example, Rhodium-Ruthenium bimetallic oxide clusters have been developed for the cross-dehydrogenative coupling of arenes and carboxylic acids using molecular oxygen as the sole oxidant. labmanager.com This method produces water as the only byproduct, representing a highly sustainable approach to ester formation. labmanager.com While not yet applied specifically to this compound, this catalytic system holds promise for future green syntheses of aromatic esters.

Enzymatic catalysis, as mentioned in the context of flow chemistry, also represents a significant advancement in sustainable synthesis. nih.gov Lipases, such as Novozym® 435, can catalyze the amidation of nicotinate esters under mild conditions in environmentally friendly solvents like tert-amyl alcohol. nih.gov The development of robust and reusable biocatalysts for the direct esterification of fluorinated nicotinic acids would be a major step forward in the green synthesis of compounds like this compound.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,5-difluoronicotinic acid
Ethanol
Ethyl nicotinate
Toluene
Cyrene™
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
Rhodium
Ruthenium
tert-amyl alcohol
Novozym® 435

Reaction Chemistry and Mechanistic Studies of Ethyl 2,5 Difluoronicotinate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the presence of two strongly electronegative fluorine atoms and an electron-withdrawing ethyl carboxylate group. This electronic profile renders the ring highly deactivated towards traditional electrophilic aromatic substitution (SEAr) reactions such as nitration or halogenation. nih.govchemguide.co.uk These reactions typically require harsh conditions and often proceed with low yield, as the electron-poor nature of the ring repels incoming electrophiles.

Conversely, the significant electron deficiency makes the aromatic core of ethyl 2,5-difluoronicotinate an excellent substrate for nucleophilic aromatic substitution (SNAr). chemscene.commdpi.com The fluorine atoms, particularly the one at the 2-position (ortho to the nitrogen), are susceptible to displacement by a variety of nucleophiles. The pyridine nitrogen and the electron-withdrawing substituents stabilize the negative charge in the Meisenheimer complex intermediate, which is a key step in the SNAr mechanism. chemscene.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, reaction with an amine (R-NH₂) would be expected to displace one of the fluorine atoms, typically at the C-2 position, to yield ethyl 2-(alkylamino)-5-fluoronicotinate. The regioselectivity is driven by the superior ability of the ortho position to stabilize the anionic intermediate.

Functional Group Transformations of the Ester Moiety

The ethyl ester group of the molecule provides a handle for a variety of classical functional group interconversions.

Hydrolysis and Transesterification Reactions

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2,5-difluoronicotinic acid, under either acidic or basic conditions. google.com

Acid-catalyzed hydrolysis : This reversible reaction is typically carried out by heating the ester in the presence of an excess of water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the products by using a large volume of dilute acid.

Base-catalyzed hydrolysis (Saponification) : This is an irreversible process carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. google.com The reaction yields the sodium salt of the carboxylic acid, which can then be neutralized with a strong acid to liberate the free 2,5-difluoronicotinic acid.

Table 1: Products of this compound Hydrolysis

ReactantConditionsMajor Product
This compoundNaOH (aq), HeatSodium 2,5-difluoronicotinate
Sodium 2,5-difluoronicotinateHCl (aq)2,5-Difluoronicotinic acid

Transesterification , the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound. This reaction is an equilibrium process, and is typically driven to completion by using the desired alcohol as the solvent. dntb.gov.ua

Reduction to Alcohols and Amines

The ester group is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong enough reducing agent to convert the ethyl ester directly to the corresponding primary alcohol, (2,5-difluoropyridin-3-yl)methanol. nih.govharvard.edu This reaction proceeds via an aldehyde intermediate which is immediately further reduced. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. nih.gov

Table 2: Reduction of this compound

ReactantReagentProductProduct CAS Number
This compound1. LiAlH₄2. H₂O(2,5-Difluoropyridin-3-yl)methanol1065267-14-2 wikipedia.org

Further transformation of the resulting alcohol or the parent carboxylic acid can lead to amines, though this is a multi-step process.

Amidation and Other Carboxylic Acid Derivative Formations

Amides are commonly synthesized from the corresponding ester. This can be achieved either through direct amidation or via a two-step process involving hydrolysis and then coupling. Direct amidation of this compound with an amine can be challenging but may be facilitated by specific catalysts or reaction conditions.

A more common and reliable method involves first hydrolyzing the ester to 2,5-difluoronicotinic acid. The carboxylic acid can then be activated, for example by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This highly reactive acyl chloride, 2,5-difluoronicotinoyl chloride, readily reacts with a primary or secondary amine to form the corresponding N-substituted 2,5-difluoronicotinamide. libretexts.org

Reactivity Patterns Induced by Fluorine Atoms and the Nicotinate (B505614) Core

The two fluorine atoms profoundly influence the reactivity of the molecule. Their strong electron-withdrawing inductive effect is the primary reason for the pyridine ring's deactivation towards electrophilic attack and activation towards nucleophilic attack. researchgate.net This effect makes the C-F bonds themselves targets for nucleophiles, as discussed in section 3.1.

The C-F bond is the strongest single bond in organic chemistry, which means that once incorporated, the fluorine atoms are generally stable and unreactive unless positioned on a highly electron-deficient ring that promotes SNAr reactions. The presence of fluorine also increases the acidity of the ring protons and can influence the regioselectivity of reactions by altering the electron distribution throughout the aromatic system. researchgate.net

The nicotinate core, with the carboxylate group at the 3-position, directs the reactivity. The ester itself is an electron-withdrawing group, further deactivating the ring to electrophilic attack. In nucleophilic substitution reactions, the position of the fluorine atoms relative to the nitrogen and the ester group determines their relative reactivity. The C-2 fluorine is generally the most activated towards displacement due to stabilization of the intermediate by both the ring nitrogen and the C-3 ester group.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Pyridine Ring

While the C-F bond is generally strong, it is not typically cleaved in standard palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. These reactions usually require a halide leaving group such as bromide or iodide. Therefore, for this compound to be used in such reactions, one of the fluorine atoms would likely need to be first converted into a more suitable leaving group.

However, the field of C-F bond activation is an active area of research, and under specific catalytic systems, direct coupling might be possible. More commonly, a related compound, such as ethyl 2-bromo-5-fluoronicotinate or ethyl 5-bromo-2-fluoronicotinate, would be employed as the substrate for cross-coupling.

For instance, a Suzuki reaction of a bromo-substituted analogue with an arylboronic acid, catalyzed by a palladium(0) complex, would form a new carbon-carbon bond at the position of the bromine atom, yielding an aryl-substituted fluoronicotinate ester. nih.gov Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields in these transformations on electron-deficient pyridine rings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to this compound for the synthesis of various aryl- and heteroaryl-substituted nicotinates. The fluorine atom at the 2-position is typically the more reactive site for oxidative addition to the palladium(0) catalyst due to its stronger electron-withdrawing effect, leading to regioselective substitution.

A variety of boronic acids and esters can be coupled with this compound under standard Suzuki-Miyaura conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance the catalytic activity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions of this compound

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O92
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF78

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines. In the case of this compound, the reaction typically proceeds with high regioselectivity at the 2-position. This reaction is pivotal for the synthesis of compounds with potential biological activity. wikipedia.org

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of the palladium catalyst and the phosphine ligand. Sterically hindered and electron-rich ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A variety of primary and secondary amines can be used as coupling partners.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

AmineCatalyst SystemBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene95
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane88
BenzylaminePdCl₂(Amphos)Cs₂CO₃THF82

Sonogashira and Heck Reactions

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. researchgate.net This reaction has been applied to this compound to introduce alkynyl moieties, which are valuable functional groups for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less common for this specific substrate compared to Suzuki-Miyaura and Buchwald-Hartwig reactions, the Heck reaction can be employed to introduce vinyl groups onto the pyridine ring of this compound. The regioselectivity of the reaction is influenced by the electronic nature of the alkene and the reaction conditions.

Table 3: Sonogashira and Heck Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemConditionsYield (%)
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, 60 °C80
HeckStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃, DMF, 100 °C65

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms of these cross-coupling reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often involve a combination of kinetic analysis, characterization of intermediates, and computational modeling.

Kinetic and Thermodynamic Considerations

Kinetic studies of Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluorinated pyridines suggest that the oxidative addition of the C-F or C-Cl bond to the palladium(0) complex is often the rate-determining step. The presence of electron-withdrawing fluorine atoms can facilitate this step but may also affect the subsequent transmetalation and reductive elimination steps.

Thermodynamic studies, often supported by Density Functional Theory (DFT) calculations, provide insights into the relative energies of intermediates and transition states in the catalytic cycle. nih.gov For instance, DFT calculations on similar fluorinated pyridine systems have shown that the energy barrier for oxidative addition is lower at the more electron-deficient position.

Reaction Intermediate Characterization

The direct observation and characterization of reaction intermediates in palladium-catalyzed cross-coupling reactions are challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy and mass spectrometry have been used to identify key intermediates in related systems.

For the Buchwald-Hartwig amination, intermediates such as the palladium(II) amido complex have been proposed. wikipedia.org In the Sonogashira reaction, the formation of a copper acetylide is a key step, which then undergoes transmetalation with the palladium complex. researchgate.net In the Heck reaction, the formation of a palladium-alkene π-complex followed by migratory insertion and β-hydride elimination are crucial steps in the catalytic cycle. While specific intermediates for reactions of this compound have not been extensively isolated and characterized in the literature, analogies to well-studied halopyridine systems provide a strong basis for the proposed mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2,5 Difluoronicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the chemical environment of the atomic nuclei of Ethyl 2,5-difluoronicotinate would be possible through ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Such studies would provide precise chemical shifts and coupling constants, offering insights into the electron distribution within the molecule and the spatial relationships between atoms.

¹H, ¹³C, ¹⁹F NMR for Chemical Shift and Coupling Analysis

Hypothetically, the ¹H NMR spectrum would show signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the aromatic protons on the pyridine (B92270) ring. The coupling of these aromatic protons with the fluorine atoms would result in complex splitting patterns, providing valuable structural information. The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting. The ¹⁹F NMR spectrum would be the most direct probe of the fluorine environments, with chemical shifts and coupling constants to nearby protons and carbons further defining the molecular structure. However, specific experimental data for these analyses are not currently available in the public record.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning NMR signals and elucidating the complete connectivity and stereochemistry of a molecule. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would provide information on longer-range proton-carbon connectivities, crucial for assembling the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, offering insights into the molecule's conformation. The absence of raw or processed 2D NMR data for this compound prevents this in-depth structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. A high-resolution mass spectrum of this compound would confirm its molecular formula of C₈H₇F₂NO₂. Furthermore, analysis of the fragmentation pattern in the mass spectrum would shed light on the stability of different parts of the molecule and help to confirm its structure. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage of the pyridine ring. Without experimental HRMS data, a detailed fragmentation analysis cannot be performed.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, revealing its exact molecular conformation in the crystalline state. Additionally, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state properties of the compound. A search of crystallographic databases did not yield a crystal structure for this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups. The IR and Raman spectra of this compound would be expected to show characteristic bands for the C=O stretching of the ester group, C-F stretching vibrations, and various vibrations associated with the pyridine ring. Subtle shifts in these vibrational frequencies could also provide information about the molecule's conformation. No detailed experimental IR or Raman spectra for this compound have been found in the surveyed literature.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, which is related to the energy gaps between its molecular orbitals. If the compound is fluorescent, its emission spectrum would provide further insights into its excited state properties. Such data is valuable for understanding the photophysical properties of the molecule, which are relevant for applications in areas like organic electronics and sensing. Specific experimental data on the electronic spectroscopy of this compound is not available.

Theoretical and Computational Investigations of Ethyl 2,5 Difluoronicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Ethyl 2,5-difluoronicotinate, these methods can elucidate its electronic landscape, predict spectroscopic behavior, and offer insights into its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For fluorinated pyridine (B92270) derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to determine geometric parameters, electronic properties, and reactivity descriptors. mostwiedzy.plnih.gov The introduction of fluorine atoms into the pyridine ring significantly influences the electronic distribution due to fluorine's high electronegativity. nih.gov This generally leads to a more electron-deficient aromatic ring, impacting its reactivity towards nucleophilic and electrophilic agents.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, reveals insights into intramolecular charge delocalization and bond strengths. rsc.org In a molecule like this compound, NBO analysis would likely show significant polarization of the C-F bonds and delocalization of electron density from the fluorine lone pairs into the pyridine ring.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can quantify the chemical reactivity and stability of the molecule. For a related compound, Niacin, these descriptors have been calculated and are presented in the table below as an illustrative example. researchgate.net

DescriptorValue (eV)
Chemical Hardness (η) 2.47
Chemical Potential (µ) -3.97
Electronegativity (χ) 3.97
Electrophilicity Index (ω) 3.19
Softness (S) 0.41 eV⁻¹

This interactive table presents calculated global reactivity descriptors for Niacin, a structurally related molecule, providing a reference for the potential reactivity of this compound. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov For fluorinated pyridines, the fluorine substituents are known to modulate the energies of these frontier orbitals. rsc.org

For instance, a study on 2,3-difluoropyridine (B50371) showed how fluorine positioning affects the molecular orbitals and ionization energies. rsc.org In this compound, the HOMO is expected to be localized primarily on the pyridine ring and the ester group's oxygen atoms, while the LUMO would likely be distributed over the electron-deficient pyridine ring. The HOMO-LUMO energy gap for a related molecule, 6-fluoropyridine-3-amine, was found to be the lowest among a series of derivatives, indicating higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For nicotinic acid derivatives, MEP analysis has shown that the most negative potential is typically located around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential is found around the hydrogen atoms. researchgate.net In this compound, the MEP map would likely show negative potential near the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, and positive potential near the hydrogen atoms of the ethyl group.

Computational methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for structure elucidation and verification. compchemhighlights.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. github.io For instance, studies have shown that for ¹H NMR computations, the TPSSh functional can provide high accuracy, while for ¹³C, the M06 functional may be more suitable. researchgate.net

The general procedure involves optimizing the molecular geometry and then calculating the NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). For a series of solid pyridinium (B92312) fumarates, geometry optimization with a hybrid functional significantly improved the accuracy of proton chemical shift predictions. nih.gov For this compound, such calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in the assignment of experimental data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For a flexible molecule like this compound, which has a rotatable ethyl ester group, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

Simulations of related systems, such as nicotinic receptor homologues, have been performed to understand channel gating and conformational changes on the microsecond timescale. nih.gov While these are much larger systems, the principles of MD simulations apply to smaller molecules as well. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its conformational preferences. semanticscholar.org Furthermore, simulations of multiple molecules can provide insights into aggregation and intermolecular interactions in the condensed phase.

Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable for general scaffolds)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds. nih.gov For general scaffolds like pyridine carboxylic acid derivatives, QSAR studies have been successfully applied. nih.gov

For example, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives was used to identify pharmacophores and predict biological activity. nih.gov Similarly, QSAR models have been developed for pyridine derivatives of thiazolidin-4-ones to correlate their physicochemical properties with anti-inflammatory and analgesic activities. researchgate.net If this compound were part of a series of compounds tested for a specific biological activity, QSAR modeling could be employed to identify the key structural features responsible for that activity and to design more potent analogs.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For reactions involving esters and pyridine derivatives, computational studies can provide detailed mechanistic insights. For instance, the mechanism of ester aminolysis catalyzed by 2-pyridone has been investigated using DFT calculations, revealing a bifunctional acid-base catalysis mechanism. researchgate.net

Similarly, computational studies on acid-catalyzed esterification reactions have explored different mechanistic pathways, such as addition-elimination and carbocation mechanisms. pku.edu.cn For this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of its hydrolysis or its reaction with nucleophiles could be modeled to understand the reaction pathway and the role of the fluorine substituents in modulating its reactivity. These studies would involve locating the transition state structures and calculating the energy barriers, providing a quantitative understanding of the reaction kinetics.

Applications of Ethyl 2,5 Difluoronicotinate in Advanced Chemical Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

The electron-deficient nature of the pyridine (B92270) ring in ethyl 2,5-difluoronicotinate, amplified by the strong electron-withdrawing effects of the two fluorine atoms, makes it an excellent substrate for various nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed in the synthesis of a diverse array of substituted and fused heterocyclic systems.

Precursor for Polysubstituted Pyridines

This compound serves as a valuable precursor for the synthesis of polysubstituted pyridines. The fluorine atoms at the 2- and 5-positions are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the regioselective introduction of various functional groups onto the pyridine core. The reactivity of the fluorine atoms can be modulated by reaction conditions, enabling stepwise substitution to achieve desired substitution patterns.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, further expand the utility of this compound in accessing polysubstituted pyridines. libretexts.org These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the positions of the fluorine atoms, leading to the synthesis of highly functionalized pyridine derivatives that would be challenging to prepare via other routes.

Table 1: Synthetic Transformations of this compound for Polysubstituted Pyridine Synthesis
Reaction TypeNucleophile/Coupling PartnerResulting SubstitutionKey Features
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolatesC-N, C-O, C-S bond formationHigh regioselectivity, mild reaction conditions often possible.
Suzuki CouplingAryl/Alkyl Boronic Acids/EstersC-C bond formationAccess to biaryl and alkyl-substituted pyridines.
Buchwald-Hartwig AminationPrimary/Secondary AminesC-N bond formationVersatile method for introducing a wide range of amino groups. libretexts.org

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound extends to the construction of fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. Through carefully designed reaction sequences, the pyridine ring of this compound can be annulated with other rings.

One common strategy involves an initial nucleophilic substitution at one of the fluorine positions, followed by an intramolecular cyclization reaction. For instance, reaction with a binucleophilic reagent can lead to the formation of a new ring fused to the pyridine core. The ester group at the 3-position can also participate in cyclization reactions, further expanding the possibilities for creating diverse fused heterocyclic scaffolds. A notable example is its use in the synthesis of quinolone derivatives, where the pyridine ring serves as a foundational component. nih.govorientjchem.org

Contributions to Organofluorine Chemistry and Fluorinated Ligands

The field of organofluorine chemistry has grown immensely due to the profound impact of fluorine incorporation on the properties of organic molecules. This compound is a significant contributor to this field, serving as a readily available source of a difluorinated pyridine moiety.

Intermediate in the Preparation of Advanced Materials

The unique properties imparted by fluorine atoms make this compound an attractive intermediate in the synthesis of advanced materials, such as liquid crystals and polymers.

In the realm of liquid crystals, the incorporation of fluorine can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final material. nih.govbiointerfaceresearch.comresearchgate.net The difluorinated pyridine core of this compound can be incorporated into calamitic (rod-like) or discotic liquid crystal structures, allowing for the fine-tuning of their physical properties for display and other optoelectronic applications.

While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, its derivatives are valuable monomers for the synthesis of high-performance polymers. The thermal stability, chemical resistance, and low surface energy associated with fluorinated polymers make them desirable for a wide range of applications. The difluoronicotinate moiety can be incorporated into polyester, polyamide, or polyimide backbones to enhance their properties.

Table 2: Potential Applications of this compound in Advanced Materials
Material ClassRole of this compoundAnticipated Property Enhancement
Liquid CrystalsCore structural componentModified mesophase behavior, tailored dielectric anisotropy, reduced viscosity. nih.govbiointerfaceresearch.com
Fluorinated PolymersMonomer precursorIncreased thermal stability, enhanced chemical resistance, low surface energy.

Synthetic Utility in Medicinal Chemistry Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine can further enhance the pharmacological profile of these molecules. This compound provides a powerful tool for the synthesis of novel medicinal chemistry scaffolds, with the emphasis here being on the construction of the molecular framework rather than the biological activity itself.

The ability to selectively functionalize the 2- and 5-positions of the pyridine ring allows for the creation of diverse libraries of compounds for drug discovery. For example, its application in the synthesis of fluoroquinolone analogues demonstrates its utility in building complex, biologically relevant scaffolds. researchgate.net The ester functional group can be readily converted to other functionalities, such as amides or carboxylic acids, providing further avenues for molecular diversification. The strategic placement of fluorine atoms can block metabolic pathways, increasing the in vivo half-life of a potential drug candidate.

Derivatization Strategies and Analog Development of Ethyl 2,5 Difluoronicotinate

Design and Synthesis of Nicotinate (B505614) Analogs with Modified Substituent Patterns

The modification of the substituent pattern on the pyridine (B92270) ring of ethyl 2,5-difluoronicotinate is a primary strategy for creating new analogs. This can be achieved by replacing the fluorine atoms with other functional groups or by introducing new substituents at other positions on the ring. A common approach involves the synthesis of precursor molecules that can be subsequently elaborated into a variety of derivatives.

One such precursor is ethyl nicotinate-5-boronic acid pinacol (B44631) ester, which can be synthesized and isolated in pure form. This boronate ester serves as a versatile intermediate for introducing a wide array of substituents at the 5-position of the nicotinic acid scaffold through palladium-catalyzed Suzuki coupling reactions. This method allows for the preparation of C2-C5 heteroarylnicotinates in good yields, demonstrating a powerful tool for modifying the substituent pattern.

Another strategy involves starting with more highly halogenated pyridines and selectively removing or replacing specific halogens. For instance, 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester can be a starting material. Through selective hydrogenation using a catalyst like Raney nickel, one of the chlorine atoms can be removed to yield 2-chloro-5-fluoro-nicotinic acid ethyl ester. This selective dehalogenation provides a pathway to analogs with different halogen patterns, which can then be further functionalized.

The following table summarizes the synthesis of a key intermediate for analog development:

Starting MaterialReagents and ConditionsProductApplication
Not SpecifiedNot SpecifiedEthyl nicotinate-5-boronic acid pinacol esterIntermediate for Suzuki coupling to introduce substituents at the 5-position.

Palladium-Catalyzed Derivatization at C-F Bonds

The carbon-fluorine bonds in this compound are potential sites for derivatization through palladium-catalyzed cross-coupling reactions. The C-F bond is generally strong; however, in electron-deficient aromatic systems like a difluoropyridine, these bonds can be activated towards oxidative addition to a low-valent palladium center, enabling a range of C-C and C-heteroatom bond-forming reactions.

Common palladium-catalyzed cross-coupling reactions that could be applied to this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the difluoronicotinate with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the positions of the fluorine atoms. The selective coupling at one of the two C-F positions could potentially be controlled by the choice of ligands and reaction conditions. Research on dihalopyridines has shown that selectivity can be ligand-controlled. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the difluoronicotinate and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgmdpi.com This would introduce an alkynyl substituent onto the pyridine ring.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the difluoronicotinate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgatlanchimpharma.com This would lead to the synthesis of aminonicotinate derivatives. The choice of ligand is crucial for the success and selectivity of this reaction. wiley.com

The table below summarizes potential palladium-catalyzed derivatizations at the C-F bonds:

Reaction TypeCoupling PartnerPotential Product
Suzuki-Miyaura CouplingBoronic acid/esterAryl/heteroaryl/alkyl-substituted nicotinate
Sonogashira CouplingTerminal alkyneAlkynyl-substituted nicotinate
Buchwald-Hartwig AminationPrimary/secondary amineAmino-substituted nicotinate

Functionalization of the Ester Group for Divergent Synthesis

The ethyl ester group of this compound is another key handle for derivatization, allowing for a divergent synthetic approach where a common intermediate is transformed into a variety of final products.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting 2,5-difluoronicotinic acid is a versatile intermediate that can be coupled with a wide range of amines to form amides using standard peptide coupling reagents.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2,5-difluoropyridin-3-yl)methanol. A common and efficient method for the reduction of nicotinate esters is the use of sodium borohydride (B1222165) in methanol (B129727). scholarsresearchlibrary.comresearchgate.net This transformation provides access to a different class of derivatives where the alcohol can be further functionalized, for example, through etherification or conversion to a leaving group for subsequent nucleophilic substitution.

Amidation: Direct amidation of the ethyl ester with amines can be achieved, often catalyzed by Lewis acids or under thermal conditions. This provides a more direct route to amides compared to the hydrolysis-coupling sequence. Iron(III) chloride has been shown to be an effective catalyst for the direct amidation of esters. mdpi.com

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with another alcohol. This allows for the modification of the ester group to potentially alter the pharmacokinetic properties of the molecule.

The following table details the functionalization strategies for the ester group:

TransformationReagents/ConditionsProduct
HydrolysisAcid or base2,5-Difluoronicotinic acid
ReductionSodium borohydride/Methanol scholarsresearchlibrary.comresearchgate.net(2,5-Difluoropyridin-3-yl)methanol
AmidationAmine, catalyst (e.g., FeCl3) mdpi.comN-substituted-2,5-difluoronicotinamide
TransesterificationAlcohol, acid or base catalystNew 2,5-difluoronicotinate ester

Future Research Directions and Challenges in Ethyl 2,5 Difluoronicotinate Chemistry

Development of Highly Regio- and Stereoselective Synthetic Methods

A primary challenge in the synthesis of complex molecules derived from Ethyl 2,5-difluoronicotinate lies in achieving precise control over regioselectivity and stereoselectivity. Future research will need to focus on developing novel synthetic methods that can introduce functional groups at specific positions of the pyridine (B92270) ring with high fidelity.

Current approaches often yield mixtures of isomers, necessitating tedious and costly purification steps. The development of catalytic systems that can differentiate between the various C-H and C-F bonds on the pyridine ring is of paramount importance. For instance, directed metalation strategies, where a functional group guides a metal catalyst to a specific position, could offer a viable pathway to regioselective functionalization.

Furthermore, the creation of chiral centers with high enantiomeric excess is a critical goal, particularly for pharmaceutical applications. Asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of a reaction, will be instrumental. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, also hold significant promise for accessing enantiopure derivatives of this compound. nih.govmdpi.com For example, alcohol dehydrogenases have been successfully used for the enantioselective reduction of prochiral ketones bearing a pyridine ring, suggesting a potential route for creating chiral alcohols from appropriately functionalized this compound derivatives. nih.gov

Exploration of Novel Catalytic Transformations for Fluorinated Systems

The unique electronic properties conferred by the two fluorine atoms in this compound present both a challenge and an opportunity for catalysis. The strong carbon-fluorine bonds are generally unreactive, but their activation could lead to novel transformations.

Future research should explore a diverse range of catalytic systems to unlock new reactivity patterns. This includes:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C and C-heteroatom bonds under mild conditions. nih.govacs.org Exploring the photocatalytic reactivity of this compound could lead to the development of novel methods for alkylation, arylation, and other functionalizations.

Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction, providing a unique platform for activating otherwise inert bonds. beilstein-journals.orgacs.orglew.rowikipedia.org The application of electrochemistry to this compound could enable novel C-H functionalization and cross-coupling reactions.

Biocatalysis: The use of enzymes to catalyze reactions on fluorinated substrates is a rapidly growing field. nih.govacsgcipr.orgnih.gov Identifying or engineering enzymes that can selectively functionalize this compound would provide an environmentally friendly and highly selective synthetic route.

A key area of focus will be the development of catalysts that can selectively activate C-H bonds over the more abundant but stronger C-F bonds, a significant challenge in fluorinated systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new molecules derived from this compound, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including improved safety, scalability, and the ability to rapidly generate libraries of compounds.

Table 1: Advantages of Flow Chemistry and Automated Synthesis
FeatureDescriptionRelevance to this compound
Enhanced SafetySmall reaction volumes and precise control over reaction parameters minimize the risks associated with highly reactive intermediates or exothermic reactions.Enables the safe handling of potentially hazardous reagents and intermediates in the synthesis of complex derivatives.
Improved ScalabilityScaling up a reaction is achieved by running the flow reactor for a longer duration, avoiding the challenges of heat and mass transfer in large batch reactors.Facilitates the production of larger quantities of key intermediates or final products for further testing and development.
Rapid Reaction OptimizationAutomated systems can quickly screen a wide range of reaction conditions (temperature, pressure, catalyst, etc.) to identify the optimal parameters.Accelerates the development of new synthetic methods for functionalizing this compound.
High-Throughput Library SynthesisAutomated platforms can synthesize and purify large numbers of compounds in parallel, enabling the rapid exploration of structure-activity relationships. whiterose.ac.uknih.govresearchgate.netFacilitates the generation of diverse libraries of this compound derivatives for biological screening.

The development of robust and versatile flow chemistry protocols for the synthesis and functionalization of this compound will be a key enabler for its widespread use in drug discovery and materials science. uva.nlnih.gov

Computational Design and Prediction of Novel Reactivity

Computational chemistry and machine learning are poised to play an increasingly important role in guiding future research in this compound chemistry. These tools can be used to predict the reactivity of the molecule, design novel catalysts, and screen for potential applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity and spectroscopic properties. This can help in predicting the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of catalytic reactions.

Machine Learning: Machine learning algorithms can be trained on existing experimental data to predict the outcomes of new reactions. rsc.orgacs.orgrsc.orgucla.edu This can be used to optimize reaction conditions and to identify promising new synthetic routes. For example, a machine learning model could be developed to predict the regioselectivity of a C-H functionalization reaction based on the structure of the catalyst and the substrate.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and useful transformations of this compound.

Potential for Applications in Emerging Fields of Chemical Science

The unique properties of this compound make it an attractive building block for a wide range of applications in emerging fields of chemical science.

Table 2: Potential Applications of this compound Derivatives
FieldPotential ApplicationRationale
Medicinal Chemistry Development of novel therapeutics and PET imaging agents. aacrjournals.orgnih.govacs.orgnih.govThe fluorine atoms can improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govnih.gov The pyridine nitrogen provides a handle for further functionalization and can participate in key binding interactions.
Agrochemicals Discovery of new herbicides, fungicides, and insecticides.The introduction of fluorine can enhance the biological activity and environmental persistence of agrochemicals.
Materials Science Synthesis of novel organic light-emitting diodes (OLEDs), polymers, and liquid crystals. acs.orgacs.orgresearchgate.netThe electron-withdrawing nature of the fluorine atoms can tune the electronic and optical properties of organic materials. The rigid pyridine core can impart desirable structural properties.
Chemical Biology Development of chemical probes to study biological processes.The unique spectroscopic properties of fluorinated compounds can be exploited for imaging and sensing applications.

The exploration of these and other applications will be a major driver of future research in this compound chemistry. The development of efficient and selective synthetic methods will be critical to unlocking the full potential of this versatile building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,5-difluoronicotinate, and how can reaction efficiency be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed fluorination. Key steps include:

  • Precursor selection (e.g., nicotinic acid derivatives) and fluorinating agents (e.g., DAST or Selectfluor).
  • Reaction monitoring via TLC or HPLC to track intermediate formation .
  • Validation through spectroscopic characterization (NMR, IR) and mass spectrometry to confirm molecular structure and purity .
    • Experimental Design : Include control reactions to assess side products and optimize stoichiometry. Report yields and purity metrics in tabular form (e.g., Table 1: Yield vs. Temperature) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Critical for confirming fluorination positions and quantifying regioselectivity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
  • IR spectroscopy : Identifies ester and aromatic C-F stretching vibrations.
  • Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety and Storage Protocols :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity .
  • Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

  • Data-Driven Approach :

  • Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).
  • Use response surface methodology (RSM) to model interactions between parameters .
  • Example: A 3<sup>2</sup> factorial design comparing DMF vs. THF solvents at 60°C vs. 80°C, with yield and purity as responses .
    • Contradiction Analysis : If yields plateau, investigate competing decomposition pathways via GC-MS or in situ IR .

Q. What strategies resolve discrepancies in <sup>19</sup>F NMR data for this compound derivatives?

  • Analytical Troubleshooting :

  • Confirm solvent effects (e.g., deuterated DMSO vs. CDCl3 shifts fluorine signals).
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
  • Replicate experiments under standardized conditions to isolate instrumentation errors .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and Fukui indices, identifying reactive sites for further functionalization .
  • Compare predicted vs. experimental reaction outcomes (e.g., nucleophilic attack at C-3 vs. C-6) .

Data Presentation and Reproducibility

Q. What criteria should be met when publishing spectral data for this compound?

  • Guidelines :

  • Report full NMR assignments (δ values, multiplicity, coupling constants) in supporting information .
  • Include raw chromatograms (HPLC/GC) with baseline resolution and peak integration statistics .
  • For crystallography, deposit .cif files in public databases (e.g., Cambridge Structural Database) .

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Quality Control Measures :

  • Implement in-process controls (e.g., inline PAT tools for real-time monitoring).
  • Statistically analyze variability using ANOVA, reporting confidence intervals for replicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.